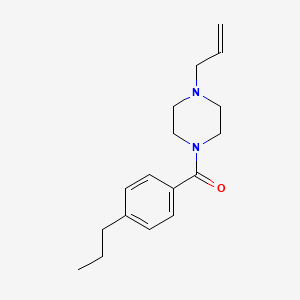
1-allyl-4-(4-propylbenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-4-(4-propylbenzoyl)piperazine, also known as PAPP, is a chemical compound that is used in scientific research. It belongs to the class of piperazine derivatives and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-allyl-4-(4-propylbenzoyl)piperazine is not fully understood. However, it has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. 1-allyl-4-(4-propylbenzoyl)piperazine has also been found to modulate the levels of corticotropin-releasing hormone (CRH) and other neuropeptides involved in the stress response.
Biochemical and Physiological Effects:
1-allyl-4-(4-propylbenzoyl)piperazine has been found to have various biochemical and physiological effects. It has been shown to increase the levels of serotonin and other neurotransmitters in the brain, leading to its anxiolytic and antidepressant properties. 1-allyl-4-(4-propylbenzoyl)piperazine has also been found to modulate the HPA axis, leading to a decrease in the levels of cortisol and other stress hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-allyl-4-(4-propylbenzoyl)piperazine has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. 1-allyl-4-(4-propylbenzoyl)piperazine has also been shown to have reproducible effects in various animal models, making it a reliable tool for studying anxiety, depression, and stress. However, 1-allyl-4-(4-propylbenzoyl)piperazine has some limitations as well. It has been found to have some toxicity in high doses, and its long-term effects are not fully understood.
Direcciones Futuras
There are several future directions for research on 1-allyl-4-(4-propylbenzoyl)piperazine. One area of interest is the development of more selective and potent analogs of 1-allyl-4-(4-propylbenzoyl)piperazine that can be used as potential therapeutic agents for anxiety and depression. Another area of research is the use of 1-allyl-4-(4-propylbenzoyl)piperazine in studying the effects of stress on the brain and the development of stress-related disorders. Additionally, 1-allyl-4-(4-propylbenzoyl)piperazine can be used to study the role of serotonin and other neurotransmitters in the regulation of mood and behavior.
Métodos De Síntesis
The synthesis of 1-allyl-4-(4-propylbenzoyl)piperazine involves the reaction of allylamine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with piperazine to obtain 1-allyl-4-(4-propylbenzoyl)piperazine. This method has been reported in the literature and has been used by many researchers to synthesize 1-allyl-4-(4-propylbenzoyl)piperazine for their experiments.
Aplicaciones Científicas De Investigación
1-allyl-4-(4-propylbenzoyl)piperazine has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have anxiolytic and antidepressant properties and has been used to study the mechanisms of anxiety and depression. 1-allyl-4-(4-propylbenzoyl)piperazine has also been used to study the effects of stress on the brain and has been found to modulate the hypothalamus-pituitary-adrenal (HPA) axis.
Propiedades
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-(4-propylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-3-5-15-6-8-16(9-7-15)17(20)19-13-11-18(10-4-2)12-14-19/h4,6-9H,2-3,5,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGYPXGYVHYMHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5329937.png)

![3-[4-(4-cyclopentylpyrimidin-2-yl)piperazin-1-yl]propan-1-ol](/img/structure/B5329945.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B5329946.png)
![1-{1-[(6-azepan-1-ylpyridin-3-yl)carbonyl]piperidin-3-yl}-3-methylbutan-1-one](/img/structure/B5329952.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-1-oxobutan-2-one](/img/structure/B5329968.png)
![2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]-N-(4-ethylphenyl)acetamide](/img/structure/B5329981.png)
![methyl 4-{[1-[3-(dimethylamino)propyl]-4-hydroxy-5-oxo-2-(4-propoxyphenyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5329990.png)
![3,6-dimethyl-4-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}isoxazolo[5,4-b]pyridine](/img/structure/B5330002.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5330019.png)
![N-methyl-N-{[2-(methylamino)pyrimidin-5-yl]methyl}-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5330025.png)

![N,N-dimethyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}butanamide](/img/structure/B5330042.png)